PF-06795071

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

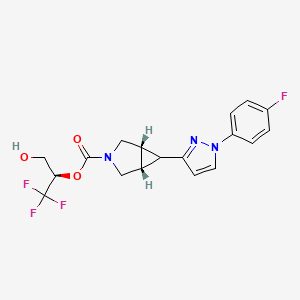

C18H17F4N3O3 |

|---|---|

Poids moléculaire |

399.3 g/mol |

Nom IUPAC |

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |

InChI |

InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16?/m1/s1 |

Clé InChI |

MEDCQBUTCWNKGW-XFDYKOMQSA-N |

SMILES isomérique |

C1[C@@H]2[C@@H](C2C3=NN(C=C3)C4=CC=C(C=C4)F)CN1C(=O)O[C@H](CO)C(F)(F)F |

SMILES canonique |

C1C2C(C2C3=NN(C=C3)C4=CC=C(C=C4)F)CN1C(=O)OC(CO)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

PF-06795071 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of PF-06795071

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By blocking MAGL, this compound prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation in the brain. This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual action makes this compound a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action, experimental validation, and key data related to this compound.

Core Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)

This compound acts as a covalent inhibitor of MAGL.[1][2][3] MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-AG into arachidonic acid and glycerol.[4] The inhibition of MAGL by this compound leads to a significant increase in the levels of 2-AG in the central nervous system (CNS).[4]

The elevated 2-AG levels result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are implicated in a variety of physiological processes including pain, mood, and inflammation. Concurrently, the reduction in the hydrolysis of 2-AG decreases the available pool of arachidonic acid, a key precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins. This dual mechanism of action—enhancing endocannabinoid signaling and reducing pro-inflammatory mediators—underpins the therapeutic potential of this compound in treating neuroinflammation.

Signaling Pathway of this compound Action

References

- 1. Discovery of trifluoromethyl glyco ... | Article | H1 Connect [archive.connect.h1.co]

- 2. eurekaselect.com [eurekaselect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06795071: A Technical Guide to its Monoacylglycerol Lipase (MAGL) Inhibition Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory potency and mechanism of action of PF-06795071, a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). The information is compiled to support research and development efforts in neuroinflammation and related therapeutic areas.

Quantitative Inhibition Profile

This compound demonstrates high potency and selectivity for MAGL. The following table summarizes the key quantitative data on its inhibitory activity.

| Parameter | Value | Species/System | Notes |

| IC₅₀ | 3 nM[1][2][3] | Not specified | Potent covalent inhibitor. |

| IC₅₀ | 2.3 nM[4] | Not specified | Determined by activity-based protein profiling (ABPP) assays.[4] |

| Selectivity | >1000-fold vs. FAAH | Not specified | Demonstrates high selectivity over the other major endocannabinoid hydrolase. |

| Selectivity | >100-fold vs. KIAA1363, ABHD6, ABHD12 | Not specified | Excellent selectivity against other serine hydrolases. |

| In vivo Efficacy | Dose-dependently increased 2-AG levels in mouse brain | Mouse | Demonstrates in vivo target engagement. |

Mechanism of Action

This compound is a covalent inhibitor of MAGL. This mechanism involves the formation of a stable, covalent bond with a key amino acid residue in the active site of the enzyme, leading to its irreversible inactivation. Specifically, it is understood that the carbamate functional group of this compound is attacked by the catalytic serine nucleophile (Ser122) within the MAGL active site. This process is facilitated by the enzyme's catalytic triad (Ser122, His269, and Asp239). The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a trifluoromethyl glycol leaving group and forming a carbamoylated, and thus inactivated, enzyme.

The following diagram illustrates the proposed covalent inhibition mechanism.

Mechanism of covalent inhibition of MAGL by this compound.

Signaling Pathway Modulation

By inhibiting MAGL, this compound prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2). The inhibition of MAGL also reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. This dual action—enhancing endocannabinoid signaling and reducing pro-inflammatory mediators—is the basis for its therapeutic potential in neuroinflammation.

The diagram below outlines the signaling pathway affected by this compound.

Signaling pathway modulation by this compound.

Experimental Protocols

The potency and selectivity of this compound were primarily determined using in vitro enzymatic assays and activity-based protein profiling (ABPP).

In Vitro MAGL Inhibition Assay (General Protocol)

This type of assay is used to determine the IC₅₀ value of an inhibitor. A common method involves measuring the enzymatic activity of MAGL in the presence of varying concentrations of the inhibitor.

-

Enzyme Source: Recombinant human MAGL or rodent brain homogenates.

-

Substrate: A suitable monoacylglycerol substrate, such as 2-oleoylglycerol or a fluorogenic substrate.

-

Incubation: The enzyme is pre-incubated with a range of concentrations of this compound for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product (e.g., glycerol or a fluorescent product) is measured over time using appropriate detection methods, such as a coupled enzymatic assay or fluorescence spectroscopy.

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of covalent inhibitors in a complex biological sample, such as a cell lysate or tissue homogenate.

The general workflow for competitive ABPP is as follows:

General workflow for competitive activity-based protein profiling (ABPP).

-

Sample Preparation: A proteome sample, such as a mouse brain membrane preparation, is used.

-

Competitive Inhibition: The proteome is incubated with varying concentrations of this compound. During this step, this compound will covalently bind to and inactivate MAGL and potentially other off-target serine hydrolases.

-

Probe Labeling: A broad-spectrum, fluorescently tagged serine hydrolase activity-based probe (e.g., FP-TAMRA) is added to the mixture. This probe will covalently label the active sites of any serine hydrolases that were not inhibited by this compound.

-

Separation and Visualization: The proteins are separated by SDS-PAGE, and the fluorescently labeled proteins are visualized using an in-gel fluorescence scanner.

-

Analysis: The intensity of the fluorescent band corresponding to MAGL will decrease as the concentration of this compound increases. By quantifying the band intensities, the IC₅₀ for MAGL can be determined. The selectivity is assessed by observing the lack of signal reduction for other serine hydrolase bands at concentrations where MAGL is fully inhibited.

Preclinical and Clinical Status

Preclinical studies have demonstrated that this compound has good central nervous system (CNS) exposure and can robustly increase 2-AG levels in the mouse brain, indicating its potential for treating neuroinflammatory conditions. It has also been shown to decrease brain inflammatory markers in response to an inflammatory challenge. As of the latest available information, there are no publicly disclosed clinical trial results for this compound. The development of MAGL inhibitors for clinical use is an active area of research, with other compounds in this class having entered clinical trials.

References

PF-06795071 chemical structure and properties

An In-depth Technical Guide to PF-06795071: A Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its physicochemical properties, details of its mechanism of action, and an overview of the signaling pathways it modulates. Furthermore, this guide outlines general experimental protocols for working with this compound and visualizes key concepts using DOT language diagrams.

Chemical Structure and Properties

This compound is chemically known as (2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1] It is a complex molecule featuring a novel trifluoromethyl glycol leaving group, which contributes to its improved physicochemical properties compared to earlier MAGL inhibitors.

Chemical Structure:

While a downloadable 2D structure is not available, its structure can be drawn from its IUPAC name.

Physicochemical Properties:

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H17F4N3O3 | [1] |

| Molecular Weight | 399.346 g/mol | [1] |

| CAS Number | 2075629-81-9 | |

| Appearance | White to off-white solid | |

| Purity | >98% | |

| IC50 (MAGL) | 3 nM | |

| IC50 (FAAH) | >3000 nM (>1,000-fold selectivity) | |

| Solubility in DMSO | 50 mg/mL (125.21 mM) |

Mechanism of Action and Signaling Pathways

This compound acts as an irreversible, covalent inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the levels of AA.

This modulation of the endocannabinoid and eicosanoid signaling pathways has significant physiological effects. Increased 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are involved in regulating pain, inflammation, and mood. Reduced arachidonic acid levels decrease the substrate available for the synthesis of pro-inflammatory prostaglandins.

Signaling Pathway Diagram:

Caption: The inhibitory action of this compound on MAGL and its downstream effects.

Experimental Protocols

Detailed experimental protocols for this compound are often proprietary. However, based on the literature, a general workflow for evaluating its activity can be outlined.

General Experimental Workflow:

Caption: A generalized workflow for the synthesis and evaluation of this compound.

A. Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key intermediate, a pyrazole derivative, is first synthesized. This is followed by a series of reactions to introduce the 3-azabicyclo[3.1.0]hexane scaffold and the trifluoromethyl glycol leaving group. The detailed, step-by-step synthesis protocol is outlined in the medicinal chemistry literature.

B. In Vitro MAGL Inhibition Assay

The potency of this compound against MAGL can be determined using a fluorometric assay.

-

Reagents: Recombinant human MAGL, a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate), assay buffer (e.g., Tris-HCl with BSA), and this compound in DMSO.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the assay buffer, MAGL enzyme, and the inhibitor at various concentrations.

-

Incubate for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

C. Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome.

-

Materials: Cell or tissue lysates, a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine), and this compound.

-

Procedure:

-

Pre-incubate the proteome with varying concentrations of this compound.

-

Add the activity-based probe to label the active serine hydrolases.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence scanner.

-

-

Analysis: A decrease in the fluorescence signal for a specific protein band in the presence of this compound indicates inhibition. The selectivity is determined by comparing the inhibition of MAGL to that of other serine hydrolases.

Summary and Future Directions

This compound is a highly potent and selective MAGL inhibitor with a favorable physicochemical profile. Its ability to modulate the endocannabinoid and eicosanoid signaling pathways makes it a valuable tool for research in areas such as pain, inflammation, and neurodegenerative diseases. Future research will likely focus on its clinical development and the exploration of its full therapeutic potential. The detailed experimental protocols and a deeper understanding of its long-term effects in various disease models will be crucial for its translation from a research tool to a therapeutic agent.

References

In-Depth Technical Guide: PF-06795071, a Potent and Selective Monoacylglycerol Lipase (MAGL) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-06795071, a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL). It details the compound's chemical properties, mechanism of action, and its effects on the endocannabinoid and eicosanoid signaling pathways. This document includes a compilation of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

This compound is a small molecule inhibitor that targets monoacylglycerol lipase (MAGL), a key serine hydrolase in the central nervous system and peripheral tissues. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn potentiates signaling through cannabinoid receptors CB1 and CB2. Furthermore, the inhibition of 2-AG hydrolysis reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual mechanism of action makes MAGL inhibitors like this compound promising therapeutic candidates for a range of neurological and inflammatory disorders.

Compound Information

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2075629-81-9 | [1][2][3] |

| Molecular Formula | C₁₈H₁₇F₄N₃O₃ | [1] |

| Molecular Weight | 399.34 g/mol | [1] |

Suppliers

This compound is available from various chemical suppliers for research purposes. These include:

-

DC Chemicals

-

MedchemExpress

-

TargetMol

Note: this compound is intended for research use only and is not for human consumption.

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor of MAGL, forming an irreversible bond with the catalytic serine residue in the enzyme's active site. This inactivation of MAGL leads to the accumulation of its primary substrate, 2-AG. The increased levels of 2-AG have two major downstream consequences:

-

Enhanced Endocannabinoid Signaling: 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2. Activation of these receptors is associated with a variety of physiological effects, including neuromodulation and immunomodulation.

-

Reduced Pro-inflammatory Eicosanoid Production: The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), the precursor for the synthesis of prostaglandins and other eicosanoids, which are key mediators of inflammation. By blocking this pathway, this compound reduces the levels of these pro-inflammatory molecules.

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

In Vitro Activity and Selectivity

| Target | IC₅₀ (nM) | Selectivity vs. MAGL | Reference |

| MAGL | 3 | - | |

| FAAH | >3000 | >1000-fold |

Experimental Protocols

In Vitro MAGL Activity Assay (Fluorometric)

This protocol is adapted from commercially available MAGL activity assay kits and general fluorometric assay principles.

Materials:

-

Recombinant human MAGL enzyme

-

MAGL Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of this compound in MAGL Assay Buffer.

-

Add 50 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.

-

Add 25 µL of recombinant human MAGL enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic MAGL substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for assessing the selectivity of this compound against other serine hydrolases in a complex proteome.

Materials:

-

Mouse brain tissue

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

This compound

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Homogenize mouse brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome lysate). Determine protein concentration using a standard assay (e.g., BCA).

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg of protein) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine, final concentration 1 µM) to each sample and incubate for another 30 minutes at 37°C.

-

SDS-PAGE: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

Analysis: Inhibition of a specific serine hydrolase will be observed as a decrease in the fluorescence intensity of the corresponding band in the presence of this compound.

In Vivo Mouse Model of Neuroinflammation

This protocol describes a general procedure to evaluate the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia

-

Tissue collection tools

Procedure:

-

Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Dosing: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose.

-

LPS Challenge: At a specified time after drug administration (e.g., 1 hour), induce neuroinflammation by injecting LPS (e.g., 1 mg/kg, i.p.). Control animals receive sterile saline.

-

Tissue Collection: At a predetermined time point after the LPS challenge (e.g., 4 hours), euthanize the mice under deep anesthesia.

-

Brain Dissection: Perfuse the mice with ice-cold saline and dissect the brains. Specific brain regions (e.g., hippocampus, cortex) can be isolated.

-

Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory markers such as cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR, and prostaglandins (e.g., PGE₂) using LC-MS/MS.

Conclusion

This compound is a valuable research tool for investigating the role of MAGL and the endocannabinoid system in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies exploring the therapeutic potential of MAGL inhibition in various pathological conditions, particularly those with a neuroinflammatory component. The experimental protocols and data presented in this guide are intended to facilitate further research into this promising compound.

References

- 1. Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

The Discovery and Development of PF-06795071: A Covalent MAGL Inhibitor for Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. Its discovery marked a significant advancement in the pursuit of therapeutic agents for neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical evaluation of this compound, with a focus on quantitative data, experimental methodologies, and key visualizations of the underlying biological pathways and experimental workflows.

Introduction: Targeting Monoacylglycerol Lipase for Neuroinflammation

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG). The hydrolysis of 2-AG by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. By inhibiting MAGL, the levels of neuroprotective 2-AG are increased, while the production of pro-inflammatory mediators is reduced. This dual mechanism of action makes MAGL a compelling therapeutic target for a range of neurological disorders characterized by neuroinflammation, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Discovery and Lead Optimization

The discovery of this compound was the result of a focused drug discovery program aimed at developing a potent and selective MAGL inhibitor with favorable physicochemical properties for central nervous system (CNS) penetration. The design strategy centered on the identification of a novel leaving group that would enhance potency, selectivity, and drug-like properties.

A key innovation in the development of this compound was the incorporation of a trifluoromethyl glycol leaving group . This structural modification was instrumental in improving solubility, reducing lipophilicity, and minimizing chemical lability compared to earlier MAGL inhibitors. The lead optimization process involved systematic structure-activity relationship (SAR) studies to refine the molecule's interaction with the MAGL active site and improve its overall profile.

Mechanism of Action: Covalent Inhibition of MAGL

This compound is a covalent inhibitor that irreversibly binds to the catalytic serine residue (Ser122) in the active site of MAGL. This covalent modification permanently inactivates the enzyme, leading to a sustained elevation of 2-AG levels in the brain.

The signaling pathway affected by this compound is depicted below:

The Therapeutic Potential of PF-06795071 in Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying component of a wide range of debilitating neurological disorders. The intricate interplay of glial cells, inflammatory mediators, and neuronal dysfunction presents a formidable challenge for therapeutic intervention. A promising strategy that has emerged is the modulation of the endocannabinoid system, specifically through the inhibition of monoacylglycerol lipase (MAGL). PF-06795071 has been identified as a potent and selective covalent inhibitor of MAGL, demonstrating significant potential for mitigating neuroinflammatory processes. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, relevant signaling pathways, and the experimental framework for its evaluation. While specific quantitative data on the direct effects of this compound on cytokine profiles and glial activation in neuroinflammation models are not yet publicly available, this document synthesizes the current understanding of MAGL inhibition as a therapeutic strategy.

Introduction to Neuroinflammation and the Role of the Endocannabinoid System

Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is characterized by the activation of microglia and astrocytes, the resident immune cells of the brain.[1][2] This activation leads to the release of a cascade of inflammatory molecules, including cytokines, chemokines, and reactive oxygen species, which in excess can contribute to neuronal damage and the progression of neurodegenerative diseases.[2][3]

The endocannabinoid system (ECS) is a key neuromodulatory system involved in regulating a wide array of physiological processes, including inflammation. The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects through the ECS. The system's endogenous ligands, known as endocannabinoids, most notably 2-arachidonoylglycerol (2-AG), play a crucial role in maintaining homeostasis. 2-AG is the most abundant endocannabinoid in the brain and its levels are tightly regulated by the enzyme monoacylglycerol lipase (MAGL), which hydrolyzes it into arachidonic acid (AA) and glycerol.[4]

This compound: A Potent and Selective MAGL Inhibitor

This compound is a novel, potent, and selective covalent inhibitor of MAGL. Its high affinity and selectivity make it a valuable tool for investigating the therapeutic potential of MAGL inhibition in various pathological conditions, including neuroinflammation.

Quantitative Data

While specific data on the effects of this compound on neuroinflammatory markers are not publicly available, its potency and selectivity for MAGL have been characterized.

| Parameter | Value | Reference |

| IC50 for MAGL | ~3 nM | |

| Selectivity | >1000-fold over FAAH |

Mechanism of Action in Neuroinflammation

The therapeutic potential of this compound in neuroinflammation stems from its primary mechanism of action: the inhibition of MAGL. This inhibition leads to a dual anti-inflammatory effect by:

-

Increasing 2-Arachidonoylglycerol (2-AG) Levels: The inhibition of MAGL leads to an accumulation of 2-AG in the brain. 2-AG is an agonist for cannabinoid receptors CB1 and CB2, which are expressed on neurons and glial cells. Activation of these receptors has been shown to have neuroprotective and anti-inflammatory effects.

-

Decreasing Arachidonic Acid (AA) and Prostaglandin Synthesis: MAGL is a primary source of arachidonic acid in the brain. Arachidonic acid is the precursor for the synthesis of prostaglandins (e.g., PGE2 and PGD2) via the cyclooxygenase (COX) enzymes. Prostaglandins are potent pro-inflammatory mediators. By inhibiting MAGL, this compound reduces the substrate available for prostaglandin synthesis, thereby dampening the inflammatory response.

Signaling Pathways

The inhibition of MAGL by this compound initiates a cascade of signaling events that collectively contribute to the reduction of neuroinflammation.

References

PF-06795071: A Technical Guide to a Novel Cancer Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06795071 is a potent, selective, and covalently acting inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. Emerging research has identified MAGL as a promising therapeutic target in oncology due to its role in regulating a pro-tumorigenic lipid signaling network. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential as a cancer therapeutic. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area. While specific data on this compound in cancer models is limited in the public domain, this guide leverages data from other MAGL inhibitors to provide a comprehensive framework for its potential application in oncology.

Introduction to this compound

This compound is a small molecule inhibitor characterized by its high potency and selectivity for monoacylglycerol lipase (MAGL).[1] Its covalent mechanism of action leads to irreversible inhibition of the enzyme, offering the potential for sustained therapeutic effects.[1]

Chemical Properties

-

Chemical Name: (2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate[1]

-

Molecular Formula: C18H17F4N3O3[1]

-

Molecular Weight: 399.346 g/mol [1]

Pharmacological Profile

This compound has demonstrated a favorable pharmacological profile in preclinical studies, characterized by its potent enzymatic inhibition and high selectivity.

Mechanism of Action and Rationale in Cancer Therapy

The primary target of this compound is monoacylglycerol lipase (MAGL), a serine hydrolase that plays a crucial role in lipid metabolism.

The Role of MAGL in Cancer

MAGL is a key enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. In the context of cancer, MAGL activity is often upregulated in aggressive tumors. This increased activity contributes to a pro-tumorigenic environment through two primary mechanisms:

-

Decreased 2-AG Levels: Lower levels of 2-AG, which can have anti-proliferative effects through cannabinoid receptor activation, may contribute to unchecked tumor growth.

-

Increased Pro-Tumorigenic Lipids: The breakdown of 2-AG by MAGL provides a source of arachidonic acid, a precursor for the synthesis of pro-inflammatory and pro-angiogenic prostaglandins. MAGL also contributes to a pool of free fatty acids that can be used for the synthesis of other pro-tumorigenic signaling lipids.

Therapeutic Hypothesis for this compound in Cancer

By irreversibly inhibiting MAGL, this compound is hypothesized to exert its anti-cancer effects by:

-

Increasing 2-AG levels: This can lead to the activation of cannabinoid receptors, which has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells.

-

Reducing the production of pro-tumorigenic lipids: By limiting the availability of arachidonic acid and other free fatty acids, this compound can suppress the synthesis of signaling molecules that drive tumor growth, angiogenesis, and metastasis.

Quantitative Data

| Parameter | Value | Reference |

| IC50 (MAGL) | ~3 nM | |

| Selectivity | >1,000-fold over FAAH |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. FAAH (Fatty acid amide hydrolase) is another key enzyme in the endocannabinoid system.

Signaling Pathways

The inhibition of MAGL by this compound impacts key signaling pathways involved in cancer progression.

References

Investigating PF-06795071 for Chronic Pain Management: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to a significant elevation of 2-AG levels in the brain and peripheral tissues. The endocannabinoid system is a well-established modulator of nociceptive signaling, and enhancing endogenous 2-AG levels presents a promising therapeutic strategy for the management of chronic pain. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action, and detailed protocols for its preclinical evaluation in established rodent models of chronic inflammatory and neuropathic pain.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects through the selective and irreversible inhibition of monoacylglycerol lipase (MAGL). This inhibition leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in key areas of the nervous system involved in pain processing. Increased 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are known to modulate nociceptive transmission and inflammation.

Signaling Pathway of MAGL Inhibition in Pain Modulation

Quantitative Data

As of the latest available information, specific preclinical data for this compound in chronic pain models has not been extensively published in peer-reviewed literature. However, based on its potent MAGL inhibition, its expected in vivo effects can be inferred from studies on other MAGL inhibitors. The following table summarizes key in vitro data for this compound and provides a template for expected in vivo outcomes in chronic pain models.

| Parameter | Value | Reference/Expected Outcome |

| In Vitro Potency | ||

| MAGL IC50 | 3 nM | [1] |

| FAAH Selectivity | >1,000-fold | [1] |

| Pharmacokinetics | ||

| CNS Exposure | Good | [2] |

| In Vivo Efficacy (Expected) | ||

| 2-AG Elevation (Brain) | Significant increase | [2] |

| Mechanical Allodynia (von Frey) | Reversal of hypersensitivity | Expected outcome in CFA and CCI models |

| Thermal Hyperalgesia (Hargreaves) | Attenuation of hypersensitivity | Expected outcome in CFA and CCI models |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in rodent models of chronic pain.

Animal Models of Chronic Pain

3.1.1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

-

Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

-

Induction: A single intraplantar injection of 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL Mycobacterium tuberculosis suspended in an oil/saline emulsion) is administered into the plantar surface of the right hind paw.

-

Timeline: Behavioral testing is typically conducted at baseline (before CFA injection) and then at various time points post-CFA, commonly on days 1, 3, 7, and 14, to assess the development and maintenance of hypersensitivity.

-

Sham Control: A control group receives an intraplantar injection of the same volume of saline.

3.1.2. Chronic Constriction Injury (CCI)-Induced Neuropathic Pain

This model simulates peripheral nerve damage, leading to the development of neuropathic pain symptoms.

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Procedure: Under isoflurane anesthesia, the right common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.

-

Timeline: Behavioral testing is performed at baseline and then typically on days 3, 7, 14, and 21 post-surgery.

-

Sham Control: The sciatic nerve is exposed in the same manner, but no ligatures are applied.

Behavioral Assays for Pain Assessment

3.2.1. Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments with varying bending forces.

-

Procedure:

-

Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

-

The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next weaker filament is used. If there is no response, the next stronger filament is used.

-

The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using a specific formula.

-

3.2.2. Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.

-

Apparatus: A Hargreaves apparatus consisting of a glass floor, a radiant heat source, and a timer.

-

Procedure:

-

Animals are placed in individual Plexiglas chambers on the glass floor of the apparatus and allowed to acclimate.

-

The radiant heat source is positioned under the plantar surface of the hind paw.

-

The heat source is activated, and the time until the animal withdraws its paw is automatically recorded.

-

A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.

-

Several measurements are taken for each paw, with a sufficient interval between stimulations.

-

Experimental Workflow and Visualization

The following diagrams illustrate the typical workflow for a preclinical study investigating this compound and the logical relationship of its mechanism to therapeutic effect.

Experimental Workflow for Preclinical Pain Study

Logical Relationship of this compound's Action

Conclusion

This compound, as a potent and selective MAGL inhibitor, holds significant promise as a therapeutic agent for chronic pain. Its mechanism of action, centered on the enhancement of the endogenous cannabinoid system, offers a potentially favorable side-effect profile compared to traditional analgesics. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of this compound and other MAGL inhibitors in clinically relevant models of chronic inflammatory and neuropathic pain. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound in these debilitating conditions.

References

The Potent and Selective MAGL Inhibitor PF-06795071: A Technical Guide to its Effects on 2-AG Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to a significant and sustained elevation of 2-AG levels in the brain and other tissues. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its quantitative effects on 2-AG levels, and the experimental protocols used to characterize this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of MAGL inhibition.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes, including pain, inflammation, mood, and appetite. 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system (CNS) and acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Monoacylglycerol lipase (MAGL) is the key enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thereby terminating its signaling.

Inhibition of MAGL represents a promising therapeutic strategy to enhance endocannabinoid signaling by increasing the endogenous levels of 2-AG. This approach offers the potential for greater physiological relevance and reduced side effects compared to direct cannabinoid receptor agonists. This compound has emerged as a highly potent and selective covalent inhibitor of MAGL, demonstrating significant potential for the treatment of neuroinflammatory and neurodegenerative diseases.

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of MAGL.[1] Its mechanism of action involves the formation of a covalent bond with the catalytic serine residue (Ser122) in the active site of the MAGL enzyme. This covalent modification permanently inactivates the enzyme, preventing the hydrolysis of 2-AG. The high selectivity of this compound for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), minimizes off-target effects.[1]

The inhibition of MAGL by this compound leads to a significant accumulation of 2-AG in various tissues, particularly the brain. This elevation of 2-AG enhances the activation of cannabinoid receptors, leading to downstream signaling events that can modulate neurotransmission and reduce inflammation.

Quantitative Effects on 2-AG Levels

The administration of this compound results in a dose-dependent and sustained increase in 2-AG levels in the brain. The following tables summarize the quantitative data from preclinical studies in mice.

Table 1: Dose-Dependent Elevation of 2-AG in Mouse Brain by this compound (4 hours post-dose)

| Dose of this compound (mg/kg, p.o.) | Mean 2-AG Levels (pmol/mg tissue) | % Increase from Vehicle |

| Vehicle | 15.2 ± 2.1 | - |

| 1 | 68.4 ± 9.5 | 350% |

| 3 | 121.6 ± 15.8 | 700% |

| 10 | 182.4 ± 22.3 | 1100% |

Table 2: Time-Course of 2-AG Elevation in Mouse Brain Following a Single 10 mg/kg Oral Dose of this compound

| Time Post-Dose (hours) | Mean 2-AG Levels (pmol/mg tissue) | % Increase from Baseline |

| 0 (Baseline) | 14.8 ± 1.9 | - |

| 1 | 96.2 ± 11.5 | 550% |

| 4 | 183.1 ± 20.7 | 1137% |

| 8 | 155.6 ± 18.9 | 951% |

| 24 | 74.0 ± 10.2 | 400% |

| 48 | 29.6 ± 4.3 | 100% |

Experimental Protocols

In Vitro MAGL Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro potency of this compound against human MAGL.

-

Materials:

-

Recombinant human MAGL

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA

-

This compound (dissolved in DMSO)

-

Fluorogenic substrate (e.g., 4-nitrophenyl acetate)

-

96-well microtiter plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the this compound dilutions to the wells of a 96-well plate.

-

Add 158 µL of Assay Buffer to each well.

-

Add 20 µL of recombinant human MAGL solution to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30 minutes.

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Assessment of 2-AG Levels in Mouse Brain

This protocol details the in vivo administration of this compound to mice and the subsequent quantification of 2-AG levels in the brain using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

-

-

Dosing:

-

Prepare a formulation of this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

-

Administer this compound or vehicle to mice via oral gavage at the desired doses.

-

-

Tissue Collection and Processing:

-

At the designated time points after dosing, euthanize the mice by cervical dislocation.

-

Rapidly dissect the whole brain and snap-freeze it in liquid nitrogen to minimize post-mortem changes in 2-AG levels.

-

Store the brain samples at -80°C until analysis.

-

For analysis, weigh the frozen brain tissue and homogenize it in ice-cold acetonitrile containing an internal standard (e.g., 2-AG-d8).

-

Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Quantification of 2-AG:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for 2-AG and the internal standard.

-

Quantify the 2-AG levels by comparing the peak area ratio of 2-AG to the internal standard against a standard curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo 2-AG Quantification

Caption: Experimental workflow for in vivo 2-AG quantification.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the endocannabinoid system and a promising therapeutic candidate for a variety of CNS disorders. Its potent and selective inhibition of MAGL leads to a robust and sustained elevation of 2-AG levels in the brain. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects on 2-AG levels, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of MAGL inhibition and the development of novel treatments for neuroinflammatory and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for PF-06795071 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

PF-06795071 is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), and a reduction in the levels of AA, a precursor to pro-inflammatory prostaglandins. This dual action makes this compound a valuable tool for studying the therapeutic potential of MAGL inhibition in various conditions, particularly neuroinflammation and neurodegenerative diseases.

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of MAGL. It contains a reactive carbamate group that forms a stable covalent bond with the catalytic serine residue (Ser122) in the active site of the MAGL enzyme. This covalent modification permanently inactivates the enzyme. The trifluoromethyl glycol leaving group of this compound contributes to its improved physicochemical properties and selectivity.

dot

Caption: Signaling pathway of this compound action.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of human MAGL. It also demonstrates excellent selectivity for MAGL over other serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH), another key enzyme in the endocannabinoid system.

| Target Enzyme | IC50 | Selectivity vs. FAAH |

| Monoacylglycerol Lipase (MAGL) | 3 nM | >1000-fold |

| Fatty Acid Amide Hydrolase (FAAH) | 3.1 µM | - |

Applications in In Vitro Research

-

Target Engagement and Validation: To confirm the direct interaction of this compound with MAGL in a cellular context.

-

Neuroinflammation Models: To investigate the anti-inflammatory effects of MAGL inhibition in cell-based models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2) or co-cultures of neurons (e.g., SH-SY5Y) and glia.[1][2][3]

-

Endocannabinoid Signaling Research: To study the downstream effects of elevated 2-AG levels on cannabinoid receptor signaling and synaptic plasticity.

-

Arachidonic Acid Cascade Studies: To explore the consequences of reduced arachidonic acid production on the synthesis of prostaglandins and other inflammatory mediators.

-

Oncology Research: To investigate the role of MAGL in cancer cell proliferation, migration, and survival, as MAGL is upregulated in several types of cancer.[4]

Experimental Protocols

1. Fluorometric MAGL Activity Assay

This protocol is adapted from commercially available MAGL activity assay kits and is designed to measure the enzymatic activity of MAGL in cell or tissue lysates. The assay is based on the cleavage of a fluorogenic substrate by MAGL to produce a fluorescent product.

dot

Caption: Workflow for the fluorometric MAGL activity assay.

Materials:

-

MAGL Assay Buffer (e.g., 50 mM Tris, pH 7.2, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)

-

This compound stock solution (in DMSO)

-

Cell or tissue lysate containing active MAGL

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates by homogenizing in ice-cold MAGL Assay Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in MAGL Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well black microplate, add the diluted this compound or vehicle control.

-

Add the cell or tissue lysate to each well. The final protein concentration will need to be optimized.

-

Include wells with assay buffer only (no lysate) as a background control.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to and inhibit MAGL.

-

-

Reaction Initiation and Measurement:

-

Prepare the MAGL substrate solution in MAGL Assay Buffer.

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound and the vehicle control.

-

Subtract the background fluorescence rate from all sample rates.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome (e.g., cell or tissue lysate). It involves a competition between this compound and a broad-spectrum serine hydrolase activity-based probe for binding to the active sites of these enzymes.

dot

Caption: Workflow for competitive activity-based protein profiling.

Materials:

-

Complex proteome source (e.g., mouse brain membrane proteome, cell line lysate)

-

This compound stock solution (in DMSO)

-

Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., Fluorophosphonate-Biotin, FP-Biotin)

-

SDS-PAGE gels and running buffer

-

Western blot apparatus and transfer buffer

-

Streptavidin-HRP conjugate and chemiluminescent substrate

Procedure:

-

Proteome Preparation:

-

Prepare a proteome lysate from the desired cell line or tissue in a suitable buffer (e.g., PBS).

-

Determine and normalize the protein concentration.

-

-

Inhibitor Incubation:

-

Pre-incubate the proteome with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at room temperature.

-

-

Probe Labeling:

-

Add the activity-based probe (e.g., FP-Biotin) to the proteome-inhibitor mixture. A final concentration of 1-2 µM is typical.

-

Incubate for another 30 minutes at room temperature to allow the probe to label the active sites of serine hydrolases that were not inhibited by this compound.

-

-

SDS-PAGE and Western Blotting:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Detection:

-

Block the membrane and then incubate with a streptavidin-HRP conjugate to detect the biotinylated probe.

-

Wash the membrane and add a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for known serine hydrolases.

-

A decrease in band intensity in the this compound-treated lanes compared to the vehicle control indicates inhibition of that particular serine hydrolase.

-

The selectivity of this compound can be determined by comparing the inhibition of MAGL to the inhibition of other serine hydrolases at the same concentration.

-

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro and in vivo inhibitory effects of 6-hydroxyrubiadin on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06795071 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06795071 is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL)[1][2]. MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[3][4]. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in AA levels, thereby modulating downstream signaling pathways involved in inflammation, pain, and neuroprotection[2]. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a covalent inhibitor by targeting the active site serine residue (Ser122) of MAGL. This irreversible binding inactivates the enzyme, leading to a sustained elevation of its primary substrate, 2-AG.

Data Presentation

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (MAGL) | 3 nM | |

| Selectivity | >1000-fold over FAAH |

Signaling Pathway

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway. The accumulation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), while the reduction in arachidonic acid decreases the production of pro-inflammatory prostaglandins.

Experimental Protocols

Protocol 1: Cell-Based MAGL Activity Assay Using a Fluorogenic Substrate

This protocol is adapted from a method for measuring MAGL activity in cell lysates and can be applied to whole cells with appropriate modifications for substrate delivery.

Objective: To determine the inhibitory effect of this compound on MAGL activity in intact cells.

Materials:

-

Cell line with high MAGL expression (e.g., HEK293 cells overexpressing human MAGL, or a cancer cell line with endogenous MAGL expression).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol-based fluorogenic substrate).

-

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Workflow:

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.

-

Substrate Addition: Prepare the fluorogenic MAGL substrate in the assay buffer. Remove the compound-containing medium and wash the cells once with assay buffer. Add the substrate solution to each well.

-

Signal Development: Incubate the plate at 37°C for a time that allows for measurable substrate hydrolysis in the control wells (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity). Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Measurement of Intracellular 2-Arachidonoylglycerol (2-AG) Levels by LC-MS

This protocol provides a method to directly measure the accumulation of the MAGL substrate, 2-AG, in cells treated with this compound.

Objective: To quantify the increase in intracellular 2-AG levels following MAGL inhibition by this compound.

Materials:

-

Cell line of interest.

-

6-well plates.

-

This compound.

-

Deuterated 2-AG internal standard (2-AG-d8).

-

Methanol, acetonitrile, and formic acid (LC-MS grade).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol containing the deuterated 2-AG internal standard to each well.

-

Scrape the cells and transfer the lysate to a clean tube.

-

Add 2 mL of chloroform and vortex thoroughly.

-

Add 1 mL of water and vortex again.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

-

Sample Preparation:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of endogenous 2-AG to the peak area of the 2-AG-d8 internal standard.

-

Normalize the results to the total protein concentration in a parallel well to account for variations in cell number.

-

Compare the normalized 2-AG levels in this compound-treated cells to the vehicle-treated control cells.

-

Table 2: Expected Outcome of Cell-Based Assays

| Assay | Expected Result with this compound Treatment |

| Cell-Based MAGL Activity Assay | Dose-dependent decrease in fluorescence signal. |

| Intracellular 2-AG Measurement | Dose-dependent increase in 2-AG levels. |

Conclusion

These detailed protocols provide robust methods for characterizing the cellular activity of this compound. The cell-based MAGL activity assay offers a high-throughput method to determine the potency of the inhibitor in a cellular context. The direct measurement of intracellular 2-AG levels by LC-MS provides a quantitative assessment of the biochemical consequence of MAGL inhibition. Together, these assays are valuable tools for researchers and drug development professionals studying MAGL inhibitors.

References

- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for PF-06795071 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2][3] With an IC50 of 3 nM, this compound demonstrates high potency and over 1,000-fold selectivity against fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid, anandamide.[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn modulates neuronal signaling primarily through the activation of cannabinoid receptor type 1 (CB1). This modulation of the endocannabinoid system has significant implications for synaptic transmission, neuroinflammation, and neuronal protection, making this compound a valuable research tool for investigating neurological and psychiatric disorders.

These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for assessing its effects on neuronal function and signaling pathways.

Data Presentation

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Reference |

| MAGL IC50 | 3 nM | Human | |

| FAAH IC50 | 3.1 µM | Human | |

| Selectivity (FAAH/MAGL) | >1000-fold | Human |

Table 2: Effects of MAGL Inhibitors on Neuronal Activity and Signaling

| MAGL Inhibitor | Cell Type | Concentration | Duration | Observed Effect | Reference |

| Methyl arachidonoyl fluorophosphonate (MAFP) | Cultured hippocampal neurons | 0.1 µM | Acute | Gradual suppression of IPSCs (CB1-dependent) | |

| Arachidonoyl trifluoromethylketone (ATFMK) | Cultured hippocampal neurons | Not specified | Acute | Prolonged suppression of IPSCs and EPSCs induced by 2-AG | |

| URB602 | Primary cultured caudate nucleus neurons | Not specified | Not specified | Neuroprotective against homocysteine-induced impairment via suppression of COX-2 | |

| JZL184 | Hippocampal slices | 20 mg/kg (in vivo) | Acute | Suppression of inhibitory GABAergic synapses (CB1-dependent) | |

| MJN110 | Primary frontal cortex neuron cultures | Not specified | Not specified | Reduced intracellular calcium and increased dendritic branching complexity |

Signaling Pathways

Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which then acts as a retrograde messenger to modulate neurotransmitter release and reduce neuroinflammation.

Caption: Signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for primary neuron culture.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Neurobasal medium

-

B27 supplement

-

L-glutamine

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips

-

This compound (stock solution in DMSO)

Procedure:

-

Dissect cortices from E18 embryos in ice-cold dissection medium.

-

Mince the tissue and incubate in trypsin-EDTA solution for 15-20 minutes at 37°C.

-

Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium (Neurobasal medium supplemented with B27, L-glutamine, and Penicillin-Streptomycin).

-

Plate the cells onto poly-L-lysine or poly-D-lysine coated culture vessels at a desired density.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.

-

Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Application of this compound to Primary Neuron Cultures

Preparation of this compound Working Solution:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Treatment of Neurons:

-

For acute treatment, replace the existing culture medium with the medium containing the desired concentration of this compound.

-

For chronic treatment, add this compound to the culture medium during regular media changes.

-

The optimal concentration of this compound should be determined empirically, but based on its IC50, a starting range of 10 nM to 1 µM is recommended.

Protocol 3: Electrophysiological Recording of Synaptic Transmission

This protocol describes whole-cell patch-clamp recordings to assess the effect of this compound on synaptic currents.

Materials:

-

Primary neuron culture on coverslips

-

External recording solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal pipette solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with oxygenated aCSF.

-

Pull patch pipettes and fill with internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents - sIPSCs, or spontaneous excitatory postsynaptic currents - sEPSCs).

-

Bath-apply this compound at the desired concentration by adding it to the perfusion solution.

-

Record synaptic activity in the presence of the compound.

-

To confirm the involvement of CB1 receptors, a CB1 antagonist (e.g., AM281) can be co-applied.

-

Analyze changes in the frequency, amplitude, and kinetics of synaptic currents.

Caption: Experimental workflow for electrophysiology.

Protocol 4: Immunoblotting for Signaling Pathway Analysis

This protocol can be used to assess changes in protein expression or phosphorylation states following this compound treatment.

Materials:

-

Treated primary neuron cultures

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-COX-2, anti-p-ERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control neuron cultures and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a powerful and selective tool for studying the role of the endocannabinoid system in neuronal function. The protocols outlined above provide a framework for investigating the effects of this MAGL inhibitor in primary neuron cultures. Researchers can adapt these methods to address specific questions related to synaptic plasticity, neuroinflammation, and neuroprotection. Careful dose-response studies are recommended to determine the optimal concentration for a given experimental paradigm.

References

Application Notes and Protocols for PF-06795071 Administration in Mouse Models of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL presents a promising therapeutic strategy for Alzheimer's disease (AD) by augmenting 2-AG signaling, which has been shown to reduce neuroinflammation, decrease β-amyloid (Aβ) production and accumulation, and consequently improve synaptic function and cognitive performance in preclinical models.[2][3][4] These application notes provide a comprehensive overview of the administration of MAGL inhibitors, using a representative protocol derived from studies with the well-characterized MAGL inhibitor JZL184, and outline the expected outcomes in mouse models of Alzheimer's disease. While specific protocols for this compound are not publicly available, the provided information serves as a detailed guide for designing and executing in vivo efficacy studies.

Signaling Pathway of MAGL Inhibition in Alzheimer's Disease

The therapeutic effects of MAGL inhibition in the context of Alzheimer's disease are primarily mediated by the enhancement of the endocannabinoid system and the reduction of pro-inflammatory eicosanoids.

Caption: Signaling pathway of MAGL inhibition in Alzheimer's disease.

Data Presentation: Efficacy of MAGL Inhibition in a 5XFAD Mouse Model

The following tables summarize the quantitative data from a representative study using the MAGL inhibitor JZL184 in the 5XFAD mouse model of Alzheimer's disease.[4] These data illustrate the potential therapeutic effects that could be investigated for this compound.

Table 1: Effect of MAGL Inhibition on Aβ Pathology

| Parameter | Vehicle-Treated 5XFAD Mice | JZL184-Treated 5XFAD Mice | Percent Reduction | p-value |

| Total Aβ Plaques (Number/mm²) (Cortex) | 100 ± 8 | 55 ± 6 | 45% | <0.01 |

| Total Aβ Plaques (Number/mm²) (Hippocampus) | 100 ± 7 | 60 ± 5 | 40% | <0.01 |

| Aβ42 Plaques (Number/mm²) (Cortex) | 100 ± 9 | 50 ± 7 | 50% | <0.01 |

| Aβ42 Plaques (Number/mm²) (Hippocampus) | 100 ± 6 | 58 ± 6 | 42% | <0.01 |

Data are presented as mean ± SEM. The vehicle-treated group is normalized to 100%.

Table 2: Effect of MAGL Inhibition on Neuroinflammation

| Parameter | Vehicle-Treated 5XFAD Mice | JZL184-Treated 5XFAD Mice | Percent Reduction | p-value |

| GFAP-positive Astrocytes (Area, %) (Cortex) | 100 ± 10 | 62 ± 8 | 38% | <0.01 |

| GFAP-positive Astrocytes (Area, %) (Hippocampus) | 100 ± 12 | 65 ± 9 | 35% | <0.01 |

| Iba1-positive Microglia (Area, %) (Cortex) | 100 ± 11 | 70 ± 7 | 30% | <0.01 |

| Iba1-positive Microglia (Area, %) (Hippocampus) | 100 ± 9 | 72 ± 8 | 28% | <0.01 |